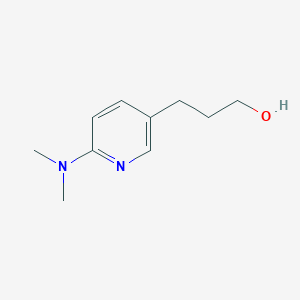
6-(Dimethylamino)-3-pyridinepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol is a chemical compound with the molecular formula C10H16N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group attached to a pyridine ring, which is further connected to a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then subjected to further reduction to yield the final product .
Industrial Production Methods
In an industrial setting, the production of 3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The process may also include purification steps such as distillation or crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also act as a ligand, binding to metal ions and modulating their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(dimethylamino)-1-(pyridin-3-yl)propan-1-one
- 3-(dimethylamino)-1-(pyridin-3-yl)propan-1-amine
- 3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ether
Uniqueness
3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethylamino group and the pyridine ring allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-12(2)10-6-5-9(8-11-10)4-3-7-13/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI Key |
VOMCPLXPLTWKDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


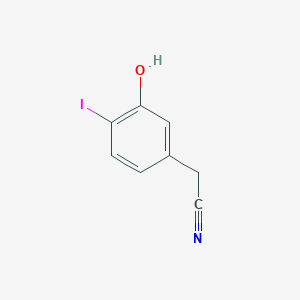
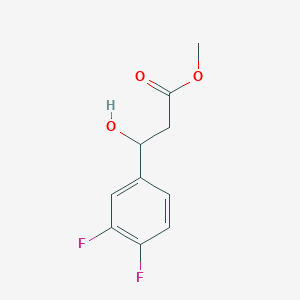
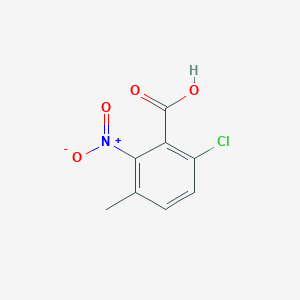

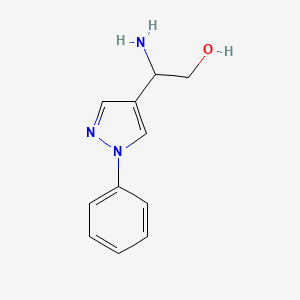
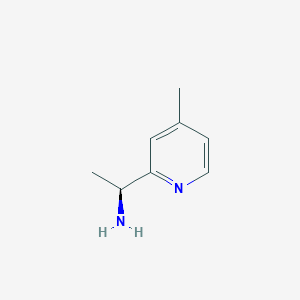
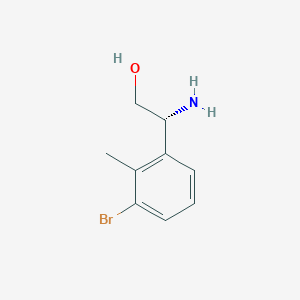
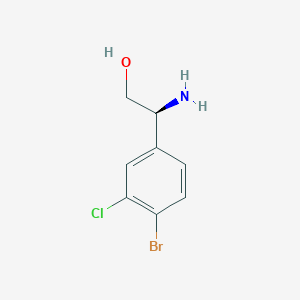
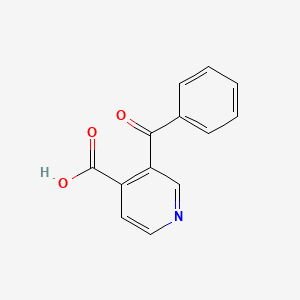
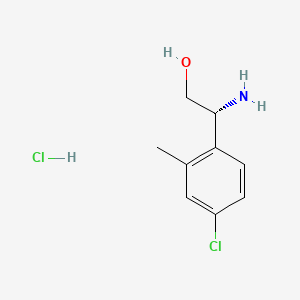
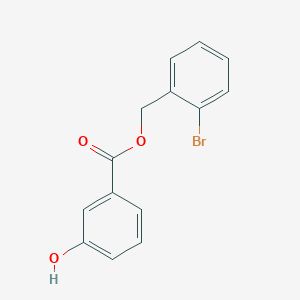

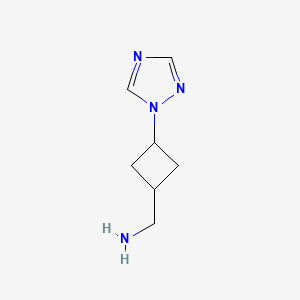
![(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol](/img/structure/B13557297.png)
